molecular formula C17H10FNO3S B12803225 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide CAS No. 65764-35-4

2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide

Cat. No.: B12803225
CAS No.: 65764-35-4
M. Wt: 327.3 g/mol
InChI Key: QERXZWGAFUHCMO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is a complex organic compound characterized by its unique thienoquinoline structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a thienoquinoline core makes it a subject of interest for researchers exploring new chemical entities with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the fluorophenyl group. Key steps include:

    Formation of the Thienoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chlorobenzaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the thienoquinoline core in the presence of a palladium catalyst.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thienoquinoline to introduce the 1,1-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thienoquinoline core, potentially leading to new derivatives with different properties.

    Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the corresponding thienoquinoline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure might also make it useful in the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide depends on its specific application. In medicinal chemistry, it might exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity and specificity, while the thienoquinoline core might interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Similar structure but with the fluorine atom in a different position.

    2-Phenylthieno(2,3-b)quinolin-3-ol 1,1-dioxide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    2-(3-Chlorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the fluorophenyl group in 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.

Properties

CAS No.

65764-35-4

Molecular Formula

C17H10FNO3S

Molecular Weight

327.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,1-dioxothieno[2,3-b]quinolin-3-ol

InChI

InChI=1S/C17H10FNO3S/c18-12-6-3-5-11(8-12)16-15(20)13-9-10-4-1-2-7-14(10)19-17(13)23(16,21)22/h1-9,20H

InChI Key

QERXZWGAFUHCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C(S(=O)(=O)C3=N2)C4=CC(=CC=C4)F)O

Origin of Product

United States

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